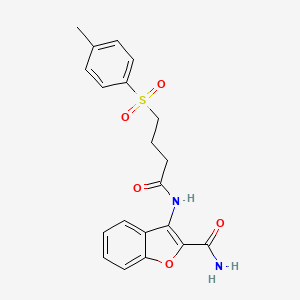

3-(4-Tosylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)27-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRCOFHSUZFMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative . This synthetic route is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives.

Chemical Reactions Analysis

3-(4-Tosylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Tosylbutanamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Key Observations :

- Electron-donating groups (e.g., -OCH3 in Compound 65) enhance antioxidant activity, whereas electron-withdrawing groups (e.g., -CF3 in ) improve neuroprotective effects but may reduce solubility .

- Bulkier substituents (e.g., tosyl in the target compound) could hinder membrane permeability compared to smaller groups like -CH3 .

- Hybrid structures (e.g., tacrine–benzofuran) demonstrate multi-target efficacy but face synthetic challenges (moderate yields: 40–79%) .

Antioxidant Activity

- Compound 65 (methoxy-substituted) showed moderate DPPH radical scavenging (23.5% inhibition) but significant lipid peroxidation (LPO) inhibition (62%) at 100 mM .

- Compound 66a–g (substituted phenyl derivatives) outperformed L-ascorbic acid controls at 200 mg/mL, suggesting substituent-dependent synergy .

Biological Activity

3-(4-Tosylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-aggregation properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{16}H_{18}N_{2}O_{4}S |

| Molecular Weight | 342.39 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurodegenerative processes. The compound exhibits neuroprotective properties by modulating amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology.

Target Pathways

- Inhibition of Aβ Aggregation : Research indicates that this compound can inhibit the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity associated with Alzheimer’s disease.

- Neuroprotection : In vitro studies have demonstrated that it protects neuronal cells from apoptosis induced by Aβ42, suggesting a mechanism involving cellular signaling pathways that promote cell survival.

Case Studies

-

Neuroprotection in Cell Models :

- A study involving mouse hippocampal neuronal HT22 cells showed that this compound significantly protected these cells against Aβ42-induced cytotoxicity. The compound was found to reduce oxidative stress markers and enhance cell viability.

-

Aggregation Modulation :

- In a thioflavin-T fluorescence assay, the compound demonstrated a concentration-dependent inhibition of Aβ42 aggregation, with maximum inhibition observed at certain concentrations. This suggests its potential as a therapeutic agent for Alzheimer’s disease.

Tables of Biological Activity

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Study 1 | Neuroprotection | Significant reduction in Aβ42-induced cytotoxicity in HT22 cells. |

| Study 2 | Aβ Aggregation Inhibition | Concentration-dependent inhibition observed, with maximum effects noted at higher concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.